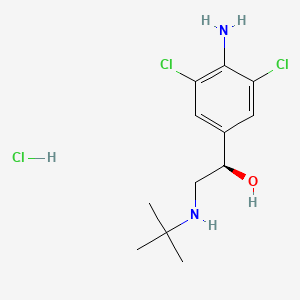
Ecgonine Ethyl Ester
描述
Ecgonine ethyl ester (EEE) is a type of alkaloid ester that has been studied for its potential applications in scientific research. It is a derivative of the alkaloid ecgonine, which is found naturally in certain plants and is used in the production of cocaine. EEE is an important compound for research applications due to its structural similarity to cocaine and its ability to be synthesized in the laboratory.
科学研究应用
合成和标记
Ecgonine Ethyl Ester及其衍生物在合成用于研究目的的标记化合物中起着重要作用。例如,合成氘标记的可卡因及其代谢物,包括Ecgonine Ethyl Ester,对于研究可卡因和乙醇在人体中的相互作用具有重要意义。这些标记化合物在各种研究中作为分析或内部标准,特别是在气相色谱-质谱(GC-MS)定量生物体液中的可卡因及其代谢物的研究中发挥作用(Everhart等,1999年)。
分析化学
在分析化学中,Ecgonine Ethyl Ester在药物分析方法中发挥作用。蛋白质沉淀-萃取烷基化和GC-MS等技术已经利用Ecgonine Ethyl Ester分析生物样本中的可卡因生物转化产物,如尸检全血(Smirnow & Logan, 1996)。同样,亲水相互作用液相色谱-串联质谱(HILIC-MS/MS)已经针对药物滥用及其代谢物的同时分析进行了优化,包括Ecgonine Ethyl Ester,在废水(Nuijs et al., 2009)中。
法医和毒理学应用
Ecgonine Ethyl Ester在法医科学和毒理学中具有重要意义。例如,已经开发了用于同时检测和定量人体尸检脑组织中药物和代谢物的方法,其中Ecgonine Ethyl Ester是分析的化合物之一(Lowe et al., 2006)。此外,在保存不当的标本中检测它对于指示可卡因使用(Logan, 2001)至关重要。
属性
IUPAC Name |
ethyl (1R,2R,3S,5S)-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-3-15-11(14)10-8-5-4-7(12(8)2)6-9(10)13/h7-10,13H,3-6H2,1-2H3/t7-,8+,9-,10+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABDMBNAKYBUEEX-QCLAVDOMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2CCC(N2C)CC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1[C@H]2CC[C@H](N2C)C[C@@H]1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ecgonine Ethyl Ester | |
CAS RN |
70939-97-8 | |
| Record name | Ethyl ecgonine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070939978 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1R,2R,3S,5S)-3-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ECGONINE ETHYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WTI50ROZ5V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does ecgonine ethyl ester form in the body?
A1: Ecgonine ethyl ester primarily forms through the co-ingestion of cocaine and ethanol (alcohol). A liver enzyme, carboxylesterase, facilitates a transesterification reaction where the methyl group of cocaine is replaced with an ethyl group from ethanol, resulting in ecgonine ethyl ester. [2, 3, 6, 9]
Q2: Is ecgonine ethyl ester pharmacologically active?
A2: While research on ecgonine ethyl ester's specific effects is limited, its presence is considered a marker of simultaneous cocaine and alcohol consumption. [2, 6, 9] Some studies suggest it might possess pharmacological activity, potentially contributing to the overall effects observed in individuals using both substances. [2]
Q3: How is ecgonine ethyl ester detected and quantified in biological samples?
A3: Similar to other cocaine metabolites, ecgonine ethyl ester is typically analyzed in biological matrices like blood, urine, or meconium using gas chromatography-mass spectrometry (GC-MS). [1, 3, 4, 6, 7, 9] This method allows for sensitive detection and quantification, even at low concentrations.
Q4: Can the presence of ecgonine ethyl ester differentiate between routes of cocaine administration?
A4: While anhydroecgonine methyl ester is often associated with crack cocaine smoking, the presence of ecgonine ethyl ester specifically indicates the co-ingestion of cocaine and ethanol, regardless of the cocaine administration route. [2, 6, 9]
Q5: Can ecgonine ethyl ester be used as a marker for cocaine use in cases where samples are not ideally preserved?
A5: While benzoylecgonine is a commonly used marker for cocaine use, ecgonine (not ecgonine ethyl ester) shows promise as a marker in inadequately preserved specimens. This is because cocaine and its primary metabolites can degrade to ecgonine over time, potentially providing evidence of past cocaine use even when other markers are absent. [8]
Q6: Does ecgonine ethyl ester contribute to the overall toxicity associated with combined cocaine and alcohol use?
A6: The research primarily focuses on ecgonine ethyl ester as a marker for concurrent cocaine and alcohol consumption. While its contribution to overall toxicity is not fully understood, its presence highlights the potential for heightened risks associated with combining these substances. [2]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(1S,10R)-4-hydroxy-3,5,14-trimethoxy-18-methyl-18-azatetracyclo[8.5.3.01,11.02,7]octadeca-2,4,6,11,14-pentaen-13-one](/img/structure/B1258032.png)
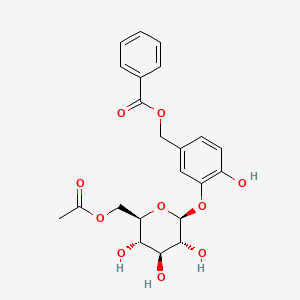

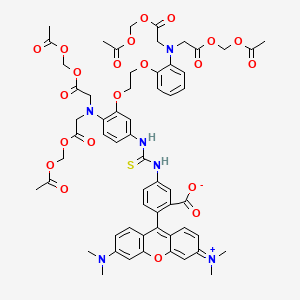
![2-(4-bromophenyl)-2-hydroxy-1-[4-(1H-indazol-5-ylamino)-1-piperidinyl]ethanone](/img/structure/B1258042.png)

![6-Iodo-2-[4-(1H-3-pyrazolyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B1258045.png)
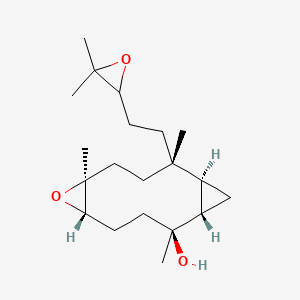
![1-(2,3-Dimethylphenoxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol](/img/structure/B1258048.png)
![A,D-di-p-benzi[28]hexaphyrin(1.1.1.1.1.1)](/img/structure/B1258049.png)
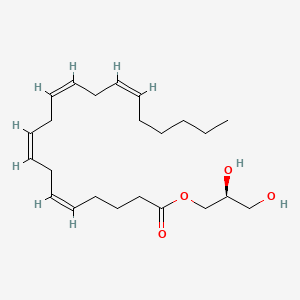
![3-[2-(3,5-dimethoxyphenyl)-5,7-dimethyl-6-pyrazolo[1,5-a]pyrimidinyl]-N-(phenylmethyl)propanamide](/img/structure/B1258051.png)
